(1-Naphthyl)ethyl Methacrylate

Übersicht

Beschreibung

(1-Naphthyl)ethyl Methacrylate is a methacrylic ester derivative featuring a 1-naphthyl group attached via an ethyl linker to the methacrylate backbone. The 1-naphthyl moiety imparts steric bulk and aromaticity, influencing polymerization behavior and material properties such as thermal stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthyl)ethyl Methacrylate typically involves the esterification of methacrylic acid with (1-naphthyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with (1-naphthyl)ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Naphthyl)ethyl Methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form homopolymers and copolymers.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (1-naphthyl)ethanol.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthyl ring.

Major Products Formed

Polymerization: Yields poly(this compound) or copolymers with other methacrylates.

Hydrolysis: Produces methacrylic acid and (1-naphthyl)ethanol.

Substitution: Results in substituted naphthyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Polymer Science

One of the primary applications of NEMA is in the study of polymer interdiffusion. The compound serves as a fluorescent probe that enables researchers to investigate the dynamics of polymer blends and composites. Its fluorescence properties allow for real-time monitoring of diffusion processes, which is crucial for understanding material properties such as mechanical strength and thermal stability.

Case Study:

A study investigated the interdiffusion of polymer latexes using NEMA as a fluorescent marker. The results indicated that NEMA could effectively track the diffusion rates, providing insights into the morphology and phase separation within polymer blends .

Material Engineering

NEMA is utilized in the formulation of advanced materials, particularly in coatings and adhesives. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the final products. The compound's ability to improve adhesion between different materials makes it suitable for various industrial applications.

Data Table: Properties of NEMA in Polymer Composites

| Property | Value |

|---|---|

| Density | 1.149 g/mL at 25 °C |

| Refractive Index | 1.588 |

| Flash Point | 110 °C |

| Solubility | Soluble in organic solvents |

Fluorescent Probes

NEMA's fluorescent characteristics are leveraged in analytical chemistry for detecting and quantifying various substances. It can be used to enhance the sensitivity of fluorescence-based assays, making it a valuable component in biochemical research.

Case Study:

In biochemical assays, NEMA was employed to improve detection limits for specific analytes. The study demonstrated that incorporating NEMA into assay protocols significantly enhanced fluorescence intensity, leading to better sensitivity and specificity .

Wirkmechanismus

The mechanism of action of (1-Naphthyl)ethyl Methacrylate primarily involves its polymerization behavior. The methacrylate group undergoes free-radical polymerization, leading to the formation of polymer chains. The naphthyl group can participate in π-π interactions, influencing the physical properties of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Key Properties of Methacrylate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| (1-Naphthyl)ethyl Methacrylate* | $ \text{C}{16}\text{H}{16}\text{O}_2 $ | ~240.3 (estimated) | Bulky aromatic group, high $ T_g $, low solubility in polar solvents | Specialty polymers, drug delivery |

| Methyl Methacrylate (MMA) | $ \text{C}5\text{H}8\text{O}_2 $ | 100.12 | High reactivity, low viscosity, excellent optical clarity | PMMA plastics, adhesives, coatings |

| Ethyl Methacrylate | $ \text{C}6\text{H}{10}\text{O}_2 $ | 114.14 | Moderate flexibility, higher hydrophobicity than MMA | Latex paints, textiles |

| n-Butyl Methacrylate | $ \text{C}8\text{H}{14}\text{O}_2 $ | 142.20 | Enhanced flexibility, low $ T_g $, UV resistance | Acrylic resins, elastomers |

| 2-Naphthylmethyl Methacrylate | $ \text{C}{15}\text{H}{14}\text{O}_2 $ | 226.27 | Larger minimal projection area (MPA), reduced transportability | Niche polymers, less bioactive |

*Estimated based on analogous 1-naphthylmethyl methacrylate .

- Steric and Electronic Effects : The 1-naphthyl group in this compound introduces significant steric hindrance, reducing polymerization rates compared to linear alkyl methacrylates like MMA or ethyl methacrylate. This bulkiness also increases the glass transition temperature ($ T_g $) of resulting polymers, enhancing thermal stability .

- Solubility: The aromatic naphthyl group reduces solubility in polar solvents (e.g., water, methanol) compared to alkyl methacrylates, making it more compatible with hydrophobic matrices .

Polymerization and Material Performance

- Copolymer Behavior : this compound forms rigid, high-$ T_g $ copolymers with glycidyl methacrylate, useful in coatings requiring chemical resistance . In contrast, n-butyl methacrylate contributes flexibility, and MMA provides optical clarity .

- Reactivity : The electron-withdrawing naphthyl group reduces the methacrylate’s reactivity in radical polymerization compared to MMA, necessitating higher initiator concentrations or elevated temperatures .

Biologische Aktivität

(1-Naphthyl)ethyl methacrylate (NEMA) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article explores the biological activity of NEMA, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical fields.

Chemical Structure and Properties

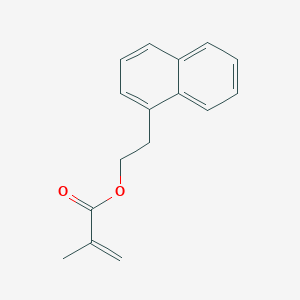

This compound is characterized by the presence of a naphthyl group attached to an ethyl methacrylate backbone. The chemical structure can be represented as follows:

This structure contributes to its unique physical and chemical properties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to NEMA. For instance, research on naphthyl-polyamine conjugates has shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. Notably, longer polyamine chains with naphthyl substitutions demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 µM to 9.7 µM against MRSA, indicating potent antimicrobial effects .

Case Study: Naphthyl-Polyamine Conjugates

A study investigated the intrinsic antimicrobial properties of naphthyl-substituted polyamines. The results indicated that while most 1-naphthyl analogues were largely inactive against a panel of microbes, specific longer chain variants showed promising activity:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 17f | 0.29 | MRSA |

| 18f | 3.15 | Staphylococcus aureus |

| 20f | 3.15 | Escherichia coli |

These findings suggest that structural modifications can enhance the biological activity of naphthyl-containing compounds .

Cytotoxicity and Safety

The cytotoxic effects of NEMA and related compounds have also been assessed in various studies. For example, while some methacrylate esters have been associated with mild toxicity in animal models, NEMA's specific cytotoxic profile remains less defined. However, general findings indicate that many methacrylates exhibit low acute oral and dermal toxicity .

In vitro studies are necessary to establish the safety profile of NEMA in biological applications, especially considering its potential use in drug delivery systems or as a biomaterial.

Applications in Biomedical Fields

The unique properties of NEMA make it a candidate for various biomedical applications. Its ability to form hydrogels has been explored, particularly in creating materials with intrinsic antibacterial activity. For instance, hydrogels formed from naphthyl anthranilamide derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table: Potential Applications of NEMA

| Application Area | Description |

|---|---|

| Antimicrobial Coatings | Used in medical devices to prevent infections |

| Drug Delivery Systems | Potential for targeted delivery due to structural properties |

| Biomaterials | Development of hydrogels with antibacterial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Naphthyl)ethyl Methacrylate, and how can purity be validated experimentally?

- Methodological Answer : The compound is typically synthesized via esterification of methacrylic acid with (1-naphthyl)ethanol using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is validated using HPLC or GC-MS to detect unreacted monomers or side products . For structural confirmation, employ H/C NMR and FT-IR spectroscopy to verify ester linkage formation and aromatic naphthyl group presence .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to prevent inhalation exposure, as methacrylate monomers are respiratory irritants. Skin contact requires immediate washing with soap and water; eye exposure necessitates 15-minute rinsing followed by medical consultation. Polymerization inhibitors (e.g., hydroquinone) should be added to monomer stocks to prevent unintended exothermic reactions .

Q. How can spectroscopic techniques differentiate this compound from structurally similar methacrylates?

- Methodological Answer : Compare FT-IR spectra for characteristic peaks: the naphthyl C-H stretching (3050–3100 cm) and ester C=O (1720 cm). In H NMR, the naphthyl protons (6.8–8.2 ppm) and methacrylate vinyl protons (5.5–6.1 ppm) provide distinct signatures. Mass spectrometry (EI-MS) further confirms molecular ion peaks (e.g., m/z 242 for the monomer) .

Advanced Research Questions

Q. How does copolymerization with this compound influence thermal stability and glass transition temperature ()?

- Methodological Answer : Incorporate the monomer into copolymers (e.g., with methyl methacrylate) via free-radical polymerization. Analyze using differential scanning calorimetry (DSC). The bulky naphthyl group increases by restricting chain mobility, but excessive incorporation may reduce thermal stability due to steric hindrance. Compare results with QSPR models for methacrylate polymers to validate predictive accuracy .

Q. What mechanisms explain contradictions in reported toxicity data for naphthyl-containing methacrylates?

- Methodological Answer : Discrepancies arise from variations in test models (e.g., in vitro vs. in vivo) and exposure durations. For reliable toxicokinetic data, conduct OECD-compliant assays:

- In vitro : Use HepG2 cells to assess metabolic activation of naphthyl groups.

- In vivo : Monitor urinary metabolites (e.g., 1-naphthol conjugates) in rodent models.

Cross-reference findings with ATSDR-reviewed studies to resolve contradictions .

Q. How can machine learning optimize the design of this compound-based polymers for biomedical applications?

- Methodological Answer : Train models on datasets linking monomer structure to properties (e.g., hydrophobicity, degradation rate). Use features like molar refractivity, logP, and steric parameters. Validate predictions via copolymer synthesis and testing for properties like enzyme compatibility (e.g., retained activity assays with proteases) .

Q. What experimental strategies mitigate photodegradation in this compound polymers exposed to UV radiation?

- Methodological Answer : Accelerate aging using UV chambers (e.g., QUV tester, 340 nm). Monitor degradation via FT-IR (loss of ester C=O peaks) and GPC (reduced molecular weight). Incorporate UV stabilizers (e.g., hindered amine light stabilizers) at 0.5–2 wt%, and compare effectiveness using Arrhenius kinetic models .

Q. Data Analysis and Reporting Guidelines

- Statistical Validation : Use ANOVA for comparing degradation rates or toxicity data across experimental groups. Report p-values and confidence intervals .

- Data Presentation : Include raw datasets (e.g., NMR spectra, DSC thermograms) as supplementary material. Use standardized formats (e.g., .cif for crystallography) .

- Conflict Resolution : Address contradictory results by conducting meta-analyses of peer-reviewed studies, prioritizing ATSDR/NIST-validated data .

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391393 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72642-30-9 | |

| Record name | (1-Naphthyl)ethyl Methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.